molecular formula C14H11FO2 B3088224 4-Fluoro-2-(3-methylphenyl)benzoic acid CAS No. 1183644-12-3

4-Fluoro-2-(3-methylphenyl)benzoic acid

Cat. No.: B3088224
CAS No.: 1183644-12-3
M. Wt: 230.23 g/mol
InChI Key: XSOXOKBAOWOCHK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylphenyl)benzoic acid (CAS 1183750-48-2) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol . The compound features a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 3-methylphenyl group at the 2-position.

Properties

IUPAC Name

4-fluoro-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOXOKBAOWOCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681173
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183644-12-3
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a 4-fluorobenzoic acid derivative in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of 2-(3-methylphenyl)benzoic acid using a fluorinating agent such as Selectfluor. This reaction typically requires mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of 4-Fluoro-2-(3-methylphenyl)benzoic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Structural Analogues of 4-Fluoro-2-(3-methylphenyl)benzoic Acid

The following table highlights key structural analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (Position) Key Features References
4-Fluoro-2-(3-methylphenyl)benzoic acid C₁₄H₁₁FO₂ -F (4), -C₆H₄(3-CH₃) (2) Lipophilic due to methyl group; moderate steric bulk
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ -F (4), -NH-C₆H₅ (2) Intramolecular N–H⋯O hydrogen bonding; two conformers in crystal lattice
4-Fluoro-2-(methylamino)benzoic acid C₈H₈FNO₂ -F (4), -NHCH₃ (2) Increased polarity compared to phenylamino analog
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ -Cl (3), -F (4) on biphenyl moiety Enhanced halogen bonding potential; higher molecular weight (250.65 g/mol)
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid C₁₁H₁₂FNO₂ -F (4), -pyrrolidinyl (2) Heterocyclic substituent; improved solubility in polar solvents
5-Fluoro-2-methylbenzoic acid C₈H₇FO₂ -F (5), -CH₃ (2) Simpler structure; lower steric hindrance

Physicochemical Properties

  • Melting Points: While direct data for 4-Fluoro-2-(3-methylphenyl)benzoic acid are unavailable, related compounds like 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid exhibit melting points of 217.5–220°C . The methylphenyl group in the target compound likely increases melting point compared to analogs with smaller substituents (e.g., -NHCH₃). 4-Fluoro-2-(phenylamino)benzoic acid forms stable crystals with triclinic symmetry (space group P1) and unit cell dimensions a = 9.9550 Å, b = 10.0060 Å, c = 11.3320 Å, indicative of dense packing .
  • Solubility :

    • Substituents like pyrrolidinyl (in 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid) enhance water solubility due to hydrogen-bonding capacity, whereas methylphenyl groups increase lipophilicity .

Biological Activity

4-Fluoro-2-(3-methylphenyl)benzoic acid, with the CAS number 1183644-12-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of 4-Fluoro-2-(3-methylphenyl)benzoic acid typically involves the introduction of a fluorine atom to the benzoic acid structure, which is known to enhance biological activity. Various methods have been explored for synthesizing derivatives of this compound, often utilizing techniques such as solvent extraction and thin-layer chromatography (TLC) for purification and characterization.

Table 1: Synthesis Overview

StepDescription
1React starting materials under controlled conditions.
2Monitor reaction progress using TLC.
3Purify the product through solvent extraction.
4Characterize using IR spectroscopy and elemental analysis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Fluoro-2-(3-methylphenyl)benzoic acid and its derivatives. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The MIC values indicate the effectiveness of the compound against specific bacterial strains. For instance, derivatives of 4-fluoro compounds have been reported to exhibit significant antibacterial activity, with MIC values as low as 3.125 µg/mL against resistant strains like Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
4-Fluoro-2-(3-methylphenyl)benzoic acidStaphylococcus aureus6.25
Derivative ABacillus subtilis3.125
Derivative BAcinetobacter baumannii12.5

Anticancer Activity

In addition to antimicrobial effects, compounds containing fluorine substituents have been studied for their anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting cancer cell lines by affecting cellular pathways involved in proliferation.

Case Study: Anticancer Efficacy

A study investigated the effects of various fluorinated benzoic acids on cancer cell lines. The results indicated that compounds with a fluorine atom at strategic positions significantly inhibited cell growth compared to non-fluorinated analogs.

Table 3: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)
4-Fluoro-2-(3-methylphenyl)benzoic acidHeLa15
Derivative CMCF-710
Derivative DA54920

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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